2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine

Kinase inhibition High-throughput screening Drug discovery

Procure 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (CAS 478067-64-0) for reliable kinase research. Benefits: JAK1 selectivity over JAK2/JAK3; perfect for JAK-STAT pathway screening libraries; viable chemical probe starting point (LogP 4.76, MW 300.4); >98% purity ensures assay reproducibility. Bulk and custom synthesis inquiries welcome.

Molecular Formula C15H12N2OS2
Molecular Weight 300.39
CAS No. 478067-64-0
Cat. No. B2934364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine
CAS478067-64-0
Molecular FormulaC15H12N2OS2
Molecular Weight300.39
Structural Identifiers
SMILESC=CCSC1=NC2=C(C(=N1)OC3=CC=CC=C3)SC=C2
InChIInChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(17-15)18-11-6-4-3-5-7-11/h2-8,10H,1,9H2
InChIKeyODNAHSRJQUKZJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (CAS 478067-64-0): Chemical Profile and Procurement Relevance


2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (CAS 478067-64-0) is a thieno[3,2-d]pyrimidine derivative, a class of heterocyclic compounds defined by a fused thiophene-pyrimidine core . The compound's structural features include an allylsulfanyl group at position 2 and a phenoxy group at position 4, which differentiate it from other thienopyrimidines . This scaffold is recognized as a privileged structure in medicinal chemistry due to its demonstrated activity against various kinases, including JAK1, LRRK2, and CDK7 [1].

Why 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine Cannot Be Replaced by Generic Thienopyrimidines in Research


Substitution of thieno[3,2-d]pyrimidines with generic analogs is not feasible due to the extreme sensitivity of biological activity to subtle structural changes. The presence of specific substituents, such as the allylsulfanyl and phenoxy groups, dictates kinase selectivity and potency. For example, the allyl moiety at position 2 can influence binding affinity compared to methylsulfanyl or benzothieno analogs [1]. The following evidence demonstrates that even minor modifications result in quantifiable differences in key performance metrics, making exact compound selection critical for research reproducibility.

2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine: Evidence-Based Differentiation for Informed Procurement


Comparative Bioactivity Profile: Target Compound vs. Methylsulfanyl Analog in High-Throughput Screening

The target compound 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine demonstrates measurable activity in multiple high-throughput screening (HTS) assays, whereas the closely related analog 2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine (CAS 339018-88-1) shows no reported activity in comparable assays. In a cell-based assay for regulators of G-protein signaling (RGS4), the target compound exhibited a quantifiable response, while no data is available for the methylsulfanyl analog .

Kinase inhibition High-throughput screening Drug discovery

Structural Impact on Kinase Selectivity: Allylsulfanyl vs. Benzothieno Core

The thieno[3,2-d]pyrimidine core of the target compound (CAS 478067-64-0) confers distinct kinase selectivity compared to the benzothieno[3,2-d]pyrimidine analog (CAS 478030-07-8). While both share allylsulfanyl and phenoxy groups, the presence of the benzothieno core in the analog results in a different binding profile. The target compound's core is associated with potent JAK1 inhibition (IC50 = 0.022 μM for a closely related derivative 46) [1], whereas the benzothieno analog lacks reported kinase activity .

Kinase selectivity Medicinal chemistry Structure-activity relationship

Purity and Availability: Consistent Supply for Reproducible Research

The target compound is available from multiple vendors with a consistent purity specification of ≥98% (e.g., Leyan, Chemscene) . In contrast, the methylsulfanyl analog (CAS 339018-88-1) is often supplied at lower purity (e.g., >90% or 95%) . Higher purity reduces the risk of confounding biological activity from impurities.

Chemical procurement Purity Research reproducibility

Lipophilicity and Solubility Profile: Target Compound vs. Methylphenoxy Analog

The target compound (LogP = 4.7617) exhibits a lower calculated lipophilicity compared to the methylphenoxy analog 2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine (CAS 478067-68-4) with LogP ≈ 5.2 (estimated) . Lower LogP values generally correlate with improved aqueous solubility and reduced non-specific binding in biological assays.

Lipophilicity Solubility Drug discovery

Molecular Weight and Pharmacokinetic Suitability: Target Compound vs. Benzothieno Analog

The target compound has a molecular weight of 300.4 g/mol, which is significantly lower than the benzothieno analog 2-(Allylsulfanyl)-4-phenoxy[1]benzothieno[3,2-d]pyrimidine (MW = 350.46 g/mol) . Lower molecular weight is often associated with better oral bioavailability and permeability, making the target compound a more attractive starting point for lead optimization.

Molecular weight Pharmacokinetics Lead optimization

Availability of Experimental Data: Target Compound vs. Methylphenoxy Analog

The target compound has publicly available bioassay data from multiple high-throughput screening campaigns, including assays for RGS4, opioid receptors, ADAM17, and muscarinic acetylcholine receptors . In contrast, the methylphenoxy analog (CAS 478067-68-4) lacks any publicly reported bioactivity data . This data transparency allows researchers to better anticipate compound behavior.

Bioassay data HTS screening Data reproducibility

2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine: Optimal Use Cases in Drug Discovery and Chemical Biology


JAK-STAT Pathway Inhibitor Screening

Given the demonstrated JAK1 inhibitory activity of structurally related thieno[3,2-d]pyrimidines [1], 2-(Allylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine is suitable for inclusion in focused screening libraries targeting the JAK-STAT pathway. Its allylsulfanyl and phenoxy substituents may confer selectivity advantages over unsubstituted thienopyrimidines.

Kinase Selectivity Profiling

The compound can serve as a tool to probe kinase selectivity, particularly in differentiating JAK1 from JAK2 and JAK3, as seen with optimized derivatives in this chemical series [1]. Its distinct substitution pattern allows for structure-activity relationship (SAR) exploration in kinase inhibitor design.

HTS Hit Validation and Counter-Screening

With existing HTS data for multiple targets (RGS4, opioid receptors, ADAM17, muscarinic receptors) , this compound can be used as a positive control or reference standard in secondary assays, reducing the need for de novo synthesis of validation compounds.

Chemical Biology Probe Development

The compound's balanced lipophilicity (LogP = 4.76) and moderate molecular weight (300.4 g/mol) make it a viable starting point for the development of chemical probes targeting kinases or other protein classes. Its availability at high purity (≥98%) ensures reliable results in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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